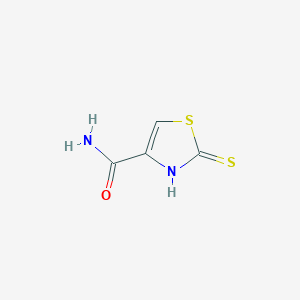![molecular formula C32H36FNO4 B057059 t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate CAS No. 147489-06-3](/img/structure/B57059.png)
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives and structurally related compounds is a key focus in the development of potential pharmacological agents. For instance, ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate and its analogs have been synthesized for evaluation as HIV-1 integrase inhibitors, showing the intricate synthetic routes involved in producing quinoline-based compounds with biological relevance (Vandurm et al., 2009).
Molecular Structure Analysis
The structure of quinoline derivatives significantly impacts their chemical and physical properties. Studies on compounds such as 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol have utilized NMR and X-ray techniques to determine their configurations, indicating the critical role of molecular structure in understanding the behavior of such compounds (Sridharan et al., 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that define their functional applications. For example, the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions reveals substitution and decarboxylation processes under specific conditions, highlighting the complex chemical behavior of such molecules (Mella et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives are crucial for their manipulation and use in various applications. Studies on the structural and theoretical aspects of related compounds provide insights into their stability, solubility, and other physical characteristics, which are essential for designing compounds with desired properties.
Chemical Properties Analysis
The chemical properties of "t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate" and related molecules, including reactivity, chemical stability, and interactions with biological molecules, are fundamental to their potential as therapeutic agents. Research into the synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors exemplifies the targeted chemical manipulation of such compounds for enhanced biological activity (Suzuki et al., 2001).
科学的研究の応用
Immunomodulatory Effects of Quinolines
Quinolines, particularly fluoroquinolones, have been studied for their immunomodulatory effects. These compounds can influence cytokine synthesis, impacting both cellular and humoral immunity. The modifications at the quinoline core, such as the presence of a cyclopropyl group, significantly affect hematopoiesis and could enhance the synthesis of colony-stimulating factors (CSFs) in both lung and bone marrow. This property suggests potential research applications in immunosuppression therapies, chronic airway inflammatory diseases, and sinusitis (Dalhoff & Shalit, 2003).
Optoelectronic Applications
Quinoline derivatives have found applications in the development of optoelectronic materials. The integration of quinoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The electroluminescent properties of these materials suggest a broad potential for use in electronic devices, image sensors, and photoelectric conversion elements (Lipunova et al., 2018).
Chemical Synthesis and Catalysis
Quinolines have roles in chemical synthesis and catalysis. For instance, metal cation-exchanged clays utilizing quinoline derivatives have been used as catalysts in organic synthesis reactions. These reactions include Friedel-Crafts alkylation, aromatic alkylation, and carbonyl-ene reactions, indicating the versatility of quinoline-based catalysts in producing various organic compounds (Tateiwa & Uemura, 1997).
Anticorrosive Materials
Quinoline derivatives are used as anticorrosive materials, protecting metals from corrosion due to their ability to form stable chelating complexes. These compounds, especially those with polar substituents, show significant effectiveness in preventing metallic corrosion, highlighting their potential for industrial applications in protecting infrastructure and machinery (Verma et al., 2020).
特性
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJPCLUSFUIHTP-KAAYJFPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

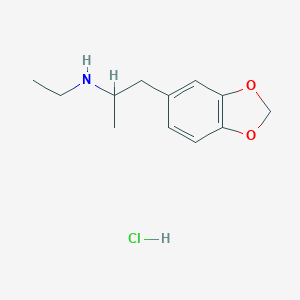
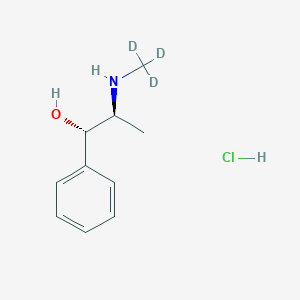
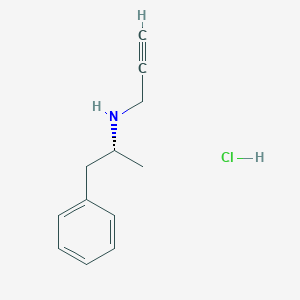
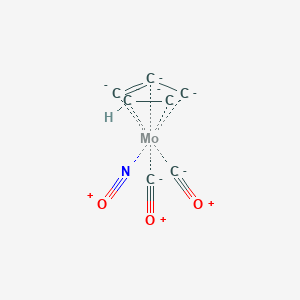

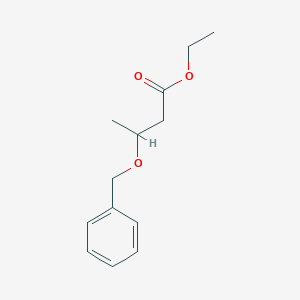
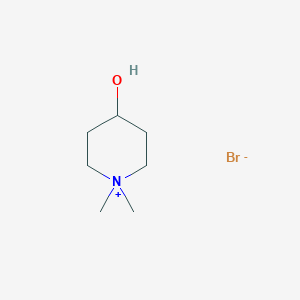
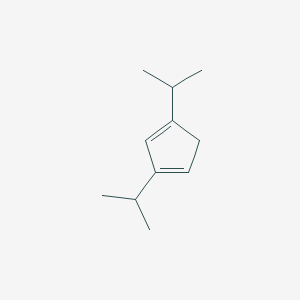
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
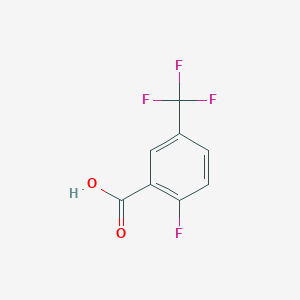
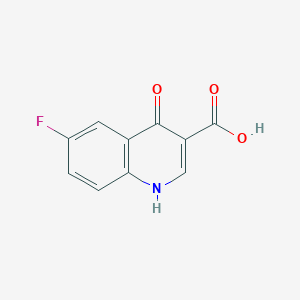
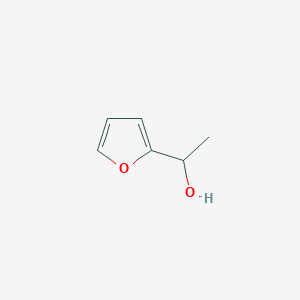
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
